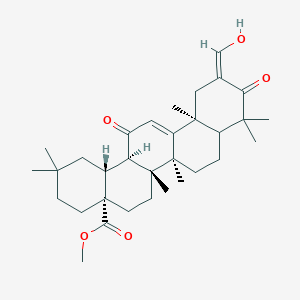![molecular formula C24H39Cl3N12S2 B2411615 bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride CAS No. 2097937-51-2](/img/structure/B2411615.png)
bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride is a useful research compound. Its molecular formula is C24H39Cl3N12S2 and its molecular weight is 666.13. The purity is usually 95%.
BenchChem offers high-quality bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Conformation and Interaction Studies
Studies on molecular conformation and intramolecular interactions have revealed insights into the stabilities and geometrical parameters of pyrazolo[3,4-d]pyrimidine derivatives, including those related to the compound . Research conducted by Yadava et al. (2011) using density functional methods highlighted the conformational stabilities and the impact of intramolecular π–π interactions on molecular structures. These findings are critical for understanding the physicochemical properties and potential applications of such compounds in scientific research (Yadava, Singh, & Roychoudhury, 2011).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including those with substitutions that may affect their electronic or kinetic stabilization, have been explored. Schmidt (2002) described the formation of various substituted compounds under different reaction conditions, shedding light on the versatility and reactivity of these molecules, which is essential for their application in the development of new materials or drugs (Schmidt, 2002).
Development of Novel Fluorescent Sensors
Research into the development of novel fluorescent sensors based on the pyrazolo[3,4-d]pyrimidine structure has demonstrated the potential for such compounds to act as sensors for the detection of inorganic cations. A study by Mac et al. (2010) introduced a fluorescent dye derived from the pyrazolo[3,4-b]quinoline skeleton, showcasing its application in detecting small inorganic cations with high sensitivity and selectivity (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Synthesis of NMDA Receptor Antagonists
Advancements in medical research have benefited from the synthesis of compounds targeting NMDA receptors, crucial for neurological functions. The work by Bio et al. (2008) on the efficient synthesis of an NMDA receptor antagonist highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating neurological disorders (Bio, Waters, Javadi, Song, Zhang, & Thomas, 2008).
Propiedades
IUPAC Name |
2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N6S.3ClH/c2*1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;;;/h2*8H,2-7,13H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJOZFMFYRYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39Cl3N12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)